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Abstract

The connecting peptide (C-peptide), once considered merely a byproduct of insulin
biosynthesis, is now understood to be a multi-functional molecule with critical roles in protein
folding, assembly, and cellular signaling. Initially, its primary function is to act as an
intramolecular chaperone, linking the insulin A and B chains to ensure the correct and efficient
formation of disulfide bonds within the proinsulin molecule.[1][2][3] This process is fundamental
to producing biologically active insulin. Following proinsulin cleavage, C-peptide is co-secreted
in equimolar amounts with insulin.[4] Emerging evidence demonstrates that extracellular C-
peptide is not inert; it actively influences the oligomeric state of mature insulin by promoting the
disaggregation of insulin hexamers, a function that enhances insulin's bioavailability.[5][6]
Furthermore, C-peptide exhibits its own hormone-like properties by binding to cell surface
receptors and initiating distinct intracellular signaling cascades.[1][7] This guide provides a
detailed examination of the structural and functional roles of porcine C-peptide, focusing on its
impact on insulin folding and assembly, and presents the experimental methodologies used to
elucidate these functions.
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The Role of C-peptide in Proinsulin Folding

The foremost function of C-peptide is to facilitate the correct folding of proinsulin in the
endoplasmic reticulum.[2][3] As a flexible linker, it covalently connects the C-terminus of the B-
chain to the N-terminus of the A-chain, thereby reducing the conformational space and bringing
the cysteine residues into the correct proximity for the formation of the three native disulfide
bonds.[8] This chaperone-like activity is crucial for preventing aggregation and misfolding,
which can lead to ER stress and beta-cell dysfunction.[9][10]

Studies comparing the folding pathways of human proinsulin (HPI) and a single-chain porcine
insulin precursor (PIP) have revealed that the C-peptide not only facilitates but also governs
the kinetic folding pathway.[11][12] The presence and sequence of the C-peptide dictate the
formation of specific folding intermediates, ensuring a high yield of the correctly folded
prohormone.[11][12] Specific residues within the C-peptide, such as conserved N-terminal
glutamic acids, play a key role in this process by counter-balancing the positive net charge of
the insulin chains and promoting solubility and stability during folding.[6]
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Figure 1. Experimental workflow for in vitro proinsulin folding assays.

C-peptide's Influence on Insulin Assembly and
Disaggregation

After proteolytic cleavage in the Golgi apparatus, insulin and C-peptide are stored in secretory
granules.[1][4] Insulin is stored as zinc- and calcium-stabilized hexamers, a form that is less
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soluble and allows for dense packing.[13] While the C-peptide is essential for the initial folding
of the monomer, it also plays a significant role in the disassembly of the stored hexameric form
upon secretion.

Studies using electrospray mass spectrometry (ESI-MS) and surface plasmon resonance
(SPR) have demonstrated that porcine C-peptide can interact with insulin oligomers and
promote their disaggregation.[5] ESI-MS analysis shows a marked decrease in the signal
corresponding to insulin hexamers when C-peptide is present in the solution.[5][14] This effect
is crucial because only monomeric insulin can bind to the insulin receptor and exert its
metabolic effects. By facilitating the breakdown of hexamers into active monomers, C-peptide
increases the bioavailability of insulin at its site of action.[5][6] This disaggregation effect may
explain the clinical observation that co-administration of C-peptide with insulin to type 1 diabetic
patients results in a significantly enhanced stimulation of glucose metabolism.[5][14]

Quantitative Data on C-peptide's Effects

The following tables summarize key quantitative findings regarding the influence of C-peptide
on insulin assembly and bioactivity.

Experimental

_ Observation Inference Reference(s)
Technique
Signals for insulin ) )
) C-peptide directly
hexamers (at various
Electrospray promotes the
o charge states) ] )
lonization Mass disaggregation of
markedly decrease or ) i ) [5][14]
Spectrometry (ESI- ] ) insulin hexamers into
disappear in the )
MS) ] smaller oligomers or
presence of equimolar
_ monomers.
C-peptide.
) ) ) C-peptide influences
C-peptide mixed with o
) ) insulin-insulin
analyte insulin . _
_ o interactions,
Surface Plasmon increases binding to ) o
) ) ) potentially by binding [5]
Resonance (SPR) chip-bound insulin,

] to insulin oligomers
whereas C-peptide ] _
) and altering their
alone does not bind. N
stability.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16158220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://www.researchgate.net/publication/6939395_Proinsulin_C-peptide_elicits_disaggregation_of_insulin_resulting_in_enhanced_physiological_insulin_effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://www.researchgate.net/publication/6939395_Proinsulin_C-peptide_elicits_disaggregation_of_insulin_resulting_in_enhanced_physiological_insulin_effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://www.researchgate.net/publication/6939395_Proinsulin_C-peptide_elicits_disaggregation_of_insulin_resulting_in_enhanced_physiological_insulin_effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1. Summary of biophysical data on C-peptide's role in insulin disaggregation.

Study Type Metric

Finding Reference(s)

Clinical Study (Type 1
Diabetes Patients)

Glucose Infusion Rate

66% greater
stimulation of glucose
metabolism required
to prevent
hypoglycemia after [51[14]
co-injection of insulin

and C-peptide

compared to insulin

alone.

Clinical Study (Animal
Model)

Whole Body Glucose

Utilization

30-55% greater and
15-27% longer
stimulation of glucose
I [15][16]
utilization after co-
administration of

insulin and C-peptide.

Table 2. Summary of physiological data on the synergistic effect of C-peptide with insulin.

Experimental Protocols

In Vitro Proinsulin Refolding Assay

This protocol is designed to assess the efficiency and pathway of proinsulin folding from a

reduced and denatured state.

o Preparation of Reduced Proinsulin: Recombinant porcine proinsulin is dissolved in a

denaturing buffer (e.g., 8 M urea or 6 M guanidinium hydrochloride) containing a reducing

agent like dithiothreitol (DTT) and incubated to ensure complete unfolding and reduction of

disulfide bonds. The denatured protein is then purified from the reagents, typically by size-

exclusion chromatography (e.g., Sephadex G-25).[12]

o Refolding Reaction: The refolding is initiated by diluting the reduced proinsulin into a
refolding buffer (e.g., 10 mM Tris/10 mM glycine, pH 7.5-10.6, 1 mM EDTA) to a final protein
concentration of approximately 10-20 uM.[12][17] The buffer contains a redox system, most
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commonly a mixture of reduced (GSH) and oxidized (GSSG) glutathione, to facilitate
disulfide bond formation and rearrangement.[17]

o Monitoring and Analysis: The reaction is maintained at a constant temperature (e.g., 25°C).
At various time points, aliquots are removed and the reaction is quenched by adding an acid
like trifluoroacetic acid.[12] The amount of correctly folded proinsulin is quantified using
reverse-phase high-performance liquid chromatography (RP-HPLC), where the native
protein typically elutes as a sharp, distinct peak.[18]

 Intermediate Trapping: To study the folding pathway, intermediates can be trapped by adding
a guenching/alkylating agent like iodoacetamide (IAA) at different time points. These trapped
intermediates, which have their free thiols blocked, can then be isolated by RP-HPLC and
characterized using mass spectrometry and peptide mapping to identify the disulfide bond
pairings.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of proinsulin during the
folding process.[11][19]

o Sample Preparation: Samples (final folded protein and trapped intermediates) are prepared
in a CD-compatible buffer (low absorbance in the far-UV range) at a known concentration.
[20]

o Data Acquisition: Far-UV CD spectra are recorded, typically from 250 nm to 190 nm, using a
spectropolarimeter.[20][21] Measurements are taken in a quartz cuvette with a defined
pathlength (e.g., 1 mm).

o Data Analysis: The resulting spectra provide information on the secondary structure content
(a-helix, B-sheet, random coil).[22] An a-helical protein shows characteristic negative bands
around 222 nm and 208 nm, while 3-sheets show a negative band around 218 nm.[21] This
allows for the structural characterization of folding intermediates and confirmation of the
native-like structure of the final product.[11]

Analytical Ultracentrifugation (SV-AUC)

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://academic.oup.com/femsle/article/213/2/225/590327
https://www.researchgate.net/publication/10867696_In_vitro_refolding_of_human_proinsulin_-_Kinetic_intermediates_putative_disulfide-forming_pathway_folding_initiation_site_and_potential_role_of_C-peptide_in_folding_process
https://www.researchgate.net/figure/In-vitro-folding-assays-of-proinsulin-variants-Three-conditions-were-used-to-study-the_fig4_385980774
https://www.researchgate.net/publication/10867696_In_vitro_refolding_of_human_proinsulin_-_Kinetic_intermediates_putative_disulfide-forming_pathway_folding_initiation_site_and_potential_role_of_C-peptide_in_folding_process
https://pubmed.ncbi.nlm.nih.gov/12624089/
https://pubmed.ncbi.nlm.nih.gov/17406547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328188/
https://www.researchgate.net/publication/228351774_The_use_of_circular_dichroism_spectroscopy_to_study_protein_folding_form_and_function
https://pubmed.ncbi.nlm.nih.gov/1120632/
https://www.researchgate.net/publication/228351774_The_use_of_circular_dichroism_spectroscopy_to_study_protein_folding_form_and_function
https://pubmed.ncbi.nlm.nih.gov/12624089/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

SV-AUC is a powerful technique for characterizing the size, shape, and oligomeric state of
insulin in solution and assessing the impact of C-peptide.[23][24]

e Sample Preparation: Insulin samples (with and without porcine C-peptide) are prepared in
the desired formulation buffer. A reference sample containing only the buffer is also
prepared.[25] The protein concentration should be within the linear range of the instrument's
absorbance optics (typically 0.2-1.2 O.D.).[25]

o Cell Assembly and Loading: Samples and references are loaded into the corresponding
sectors of a two-sector analytical cell (e.g., 12 mm pathlength Epon centerpiece).[26]

o Centrifugation: The assembled cells are placed in an analytical rotor (e.g., An50Ti or An60Ti),
which is then placed in the ultracentrifuge. The rotor and chamber are equilibrated to the
desired temperature (e.g., 20°C).[23][25] The sample is then centrifuged at a high speed
(e.g., 50,000 rpm).[23]

» Data Acquisition: During centrifugation, the movement of the boundary between the solvent
and the sedimenting protein is monitored over time using an optical detection system (e.g.,
absorbance at 280 nm).[23][27]

o Data Analysis: The raw data is analyzed using specialized software such as SEDFIT.[24] The
software fits the sedimentation boundary profiles to the Lamm equation to generate a
continuous sedimentation coefficient distribution, c(s). The peaks in the c(s) plot correspond
to different species in the sample (e.g., monomer, dimer, hexamer), allowing for their
quantitative characterization.[23][24]
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Figure 2. Workflow for SV-AUC analysis of insulin assembly.

Insulin Biosynthesis and C-peptide Signhaling

To fully appreciate the role of C-peptide, it is essential to view it within the complete context of
insulin biosynthesis and its own downstream biological activities after secretion. The diagram
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below illustrates this lifecycle, from synthesis as a single polypeptide chain to its distinct post-
secretory functions.
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Figure 3. Overview of insulin biosynthesis and the dual functions of C-peptide.

While its role in folding is intramolecular, C-peptide also functions as an extracellular signaling
molecule. Evidence suggests it binds to a specific G-protein coupled receptor (GPCR) on the
surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][4] This
binding event initiates intracellular signaling cascades that are distinct from those activated by
insulin. Key pathways stimulated by C-peptide include the activation of Ca2*-dependent
pathways, MAP kinase (MAPK), and protein kinase C (PKC), leading to the upregulation of
enzymes like eNOS and Na*,K*-ATPase.[1][7]
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Figure 4. Intracellular signaling pathway activated by C-peptide.

Conclusion

Porcine C-peptide is a molecule of critical importance in insulin biology, possessing a
multifaceted role that extends far beyond its initial perception as a simple linker peptide. Its
primary and indispensable function is to act as an intramolecular chaperone, guiding the
efficient and accurate folding of proinsulin to its native conformation. Subsequently, following its
co-secretion with insulin, it functions as an extracellular modulator, promoting the
disaggregation of inactive insulin hexamers to enhance the bioavailability of active insulin
monomers. Finally, it acts independently as a bioactive signaling peptide, engaging its own
receptor to regulate key cellular functions. For researchers and drug development
professionals, a thorough understanding of these diverse roles is essential for the rational
design of insulin analogs, the development of novel diabetes therapies, and the exploration of
C-peptide itself as a potential therapeutic agent for diabetic complications.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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